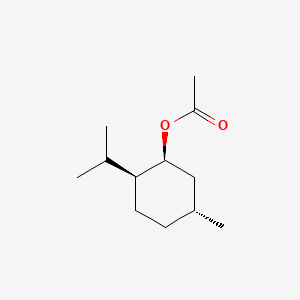

Neomenthyl acetate

説明

Synthesis Analysis

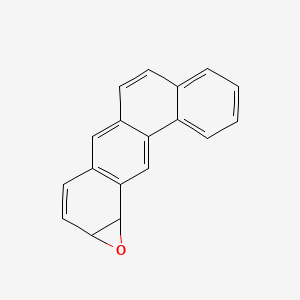

The synthesis of compounds related to neomenthyl acetate involves various chemical reactions, including the reaction of neomenthylcyclopentadiene with acetone solutions leading to specific derivatives. These derivatives are essential for the preparation of complexes used in polymerization processes, indicating a method of indirectly synthesizing neomenthyl acetate or its derivatives through complex chemical pathways (Halterman et al., 2001).

Molecular Structure Analysis

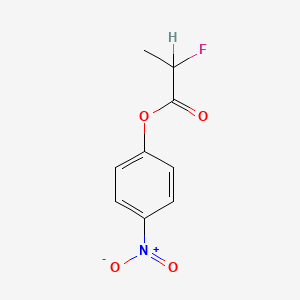

Although specific studies on the molecular structure of neomenthyl acetate are not directly available, related research on ethyl acetate provides valuable insights. Ethyl acetate demonstrates a flat molecular structure in solid form with a preference for the trans over the gauche isomer. These structural analyses, including X-ray crystallography and solvent structures, can shed light on the behavior and properties of esters similar to neomenthyl acetate (Boese et al., 2013).

Chemical Reactions and Properties

The reactivity of neomenthyl acetate can be inferred from studies on ethyl acetate and similar compounds. For example, the direct synthesis of ethyl acetate from ethanol over certain catalysts showcases the potential pathways through which neomenthyl acetate might react under similar conditions, highlighting its chemical reactivity and the influence of pressure and catalysis on its formation (Inui et al., 2002).

Physical Properties Analysis

The physical properties of esters like neomenthyl acetate can be closely related to those studied in ethyl acetate. Investigations into the solvent and computed structures of ethyl acetate reveal details about its geometric configuration, disorder within its structure, and isomeric preferences. These findings are essential for understanding the physical behavior of similar esters in various environments (Boese et al., 2013).

Chemical Properties Analysis

The chemical properties of neomenthyl acetate, while not directly studied, can be extrapolated from related research on ethyl acetate and other esters. Ethyl acetate's production, involving the enzymatic activity of yeast and the role of catalysts in its synthesis, provides insights into the potential chemical behavior and reactivity of neomenthyl acetate under various conditions (Kruis et al., 2017).

科学的研究の応用

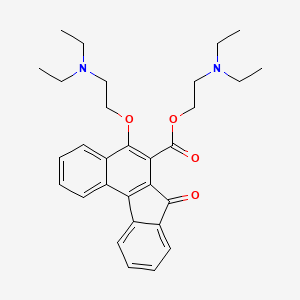

Uses in Medical Research : Neomenthyl acetate has been studied for its potential medical applications. One study explored the use of anecortave acetate, a related compound, in treating and preventing choroidal neovascularization in age-related macular degeneration (AMD) (Guttman, 2004). Another study assessed the effectiveness of neovir, including sodium oxodihydroacridinyl acetates, in the comprehensive treatment of cervical intraepithelial neoplasia (CIN) (Mkrtchian et al., 2021).

Agricultural and Environmental Research : In the context of agriculture, neonicotinoid insecticides, which include acetamiprid, have been examined for their environmental impact and potential health risks. A study analyzed the serum concentrations of neonicotinoids and their metabolites in an elderly population in South China and their association with osteoporosis (Zhang et al., 2021).

Research in Biochemistry and Molecular Biology : Investigations into the metabolic processes of neoplastic tissues have utilized acetate as a key component. For example, a study on lipid synthesis in neoplastic tissue slices found that acetate and glucose carbon can be used for synthesizing fatty acid chains (Medes et al., 1953).

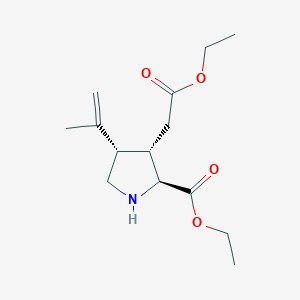

Chemical and Physical Properties Research : Research into the physical and chemical properties of various esters of diastereomeric menthols, including neomenthyl acetate, has been conducted to understand their potential applications in food science and other areas. A comprehensive collection of mass spectral and gas chromatographic data of these esters was created (Dekic et al., 2021).

Safety and Hazards

特性

IUPAC Name |

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-USWWRNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026541, DTXSID80889370 | |

| Record name | Neomenthol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-(+)-Neomenthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2552-91-2, 2230-87-7 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1S,2S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1S,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neomenthol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-(+)-Neomenthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

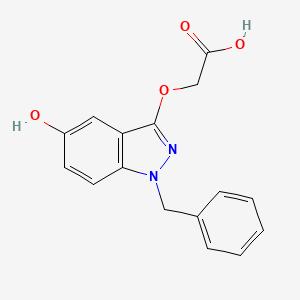

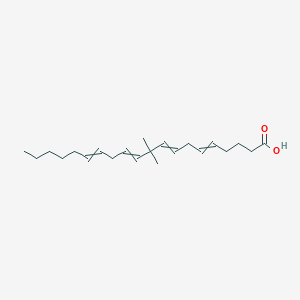

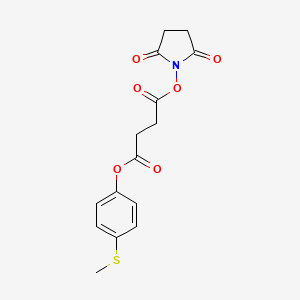

Feasible Synthetic Routes

Q & A

Q1: What is the significance of neomenthyl acetate in peppermint plants?

A: Neomenthyl acetate is not a major natural product in peppermint plants. While its isomer, menthyl acetate, is a significant component of peppermint oil, neomenthyl acetate is typically found in much lower concentrations. Research suggests that neomenthyl acetate, along with its precursor neomenthol, may play a role in the plant's internal monoterpene transport and turnover. [, ]

Q2: How does the metabolism of neomenthol differ from menthol in peppermint?

A: Research shows that peppermint plants exhibit a high degree of specificity in metabolizing the epimeric alcohols, menthol and neomenthol. While a significant portion of menthol is converted to menthyl acetate and accumulates in the volatile oil, neomenthol is primarily transformed into the water-soluble neomenthyl-β-D-glucoside. This suggests compartmentalization of the metabolic pathways for these two isomers within the plant cell. []

Q3: Can enzymes in peppermint utilize both menthol and neomenthol as substrates?

A: Yes, studies have shown that enzymes like UDP-glucose:monoterpenol glucosyltransferase and acetylcoenzyme A:monoterpenol acetyltransferase, found in peppermint, can utilize both menthol and neomenthol as substrates with comparable efficiency. This further supports the theory of compartmentalization being responsible for the observed specificity in the metabolic fate of these epimers in vivo. []

Q4: Has neomenthyl acetate been identified in the essential oils of other plant species?

A: Yes, neomenthyl acetate has been identified in the essential oils of other plants besides peppermint. For instance, it's a constituent of Mentha diemenica essential oil, although its concentration varies significantly between samples. [] Similarly, Ziziphora clinopodioides ssp. rigida also contains neomenthyl acetate in its essential oil, with its presence and quantity varying between chemotypes. []

Q5: Can neomenthyl acetate be used to differentiate between enantiomers of other flavor compounds?

A: While neomenthyl acetate itself might not be used for enantiomeric separation, its enantiomeric purity can be analyzed. A study used gas chromatography-mass spectrometry (GC/MS) with a tandem capillary column (DB-17MS coupled with β-DEX chiral column) to achieve enantiomeric separation and assess the optical purity of neomenthyl acetate alongside other flavor compounds. This method proved effective in identifying undesirable enantiomers in commercial food samples. []

Q6: Are there any known esterases that show activity towards neomenthyl acetate?

A: Yes, a recent study identified a versatile esterase (CN1E1) from a naphthalene-enriched bacterial community. This enzyme exhibits broad substrate specificity and can hydrolyze neomenthyl acetate, along with various other esters, displaying different levels of enantioselectivity. This discovery highlights the potential of such enzymes in biocatalysis and bioremediation. []

Q7: Are there any known sensory thresholds for neomenthyl acetate in tobacco products?

A: While research on the sensory threshold of neomenthyl acetate in tobacco is limited, a study investigated the sensory difference threshold for menthol odor in flavored tobacco. By combining sensory analysis with chemical quantification using headspace GC-MS, they determined a threshold corresponding to a mixture containing menthol, menthone, and neomenthyl acetate. This approach highlights the importance of understanding the sensory impact of flavor additives in tobacco products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)